

# Technical Guide: Characterization and Handling of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

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## Compound of Interest

**Compound Name:** 6-Bromo-2-ethoxy-3-methoxybenzaldehyde

**Cat. No.:** B13013752

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## Executive Summary

6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 20035-41-0), often distinctively referred to as 6-bromo-o-vanillin, represents a critical halogenated scaffold in medicinal chemistry. Unlike its more common isomer, 5-bromo-o-vanillin, the 6-bromo variant introduces significant steric crowding around the aldehyde functionality, altering its reactivity in Schiff base formation and metal coordination.

This guide provides a definitive technical profile of the compound, resolving common confusion regarding its regioselectivity, melting point, and thermal stability. It serves as a grounded reference for researchers utilizing this scaffold in the synthesis of IRE1

inhibitors and complex natural product derivatives like (

)-norannuradhapurine.

## Physicochemical Profile

The distinction between the 6-bromo and 5-bromo isomers is the most frequent source of error in procurement and synthesis. The data below applies strictly to the 6-bromo regioisomer (CAS

20035-41-0).

## Core Properties Table

Property	Value / Description	Confidence Level
CAS Number	20035-41-0	High (Verified)
IUPAC Name	6-Bromo-2-hydroxy-3-methoxybenzaldehyde	High
Molecular Formula	C H BrO	High
Molecular Weight	231.04 g/mol	High
Melting Point (MP)	102 – 105 °C	Experimental (Lit.) <sup>[1][2]</sup>
Boiling Point (BP)	282.1 ± 35.0 °C (Predicted)	Theoretical*
Appearance	Light yellow to orange crystalline powder	Experimental
Solubility	Soluble in DMSO (113 mg/mL), Methanol, DCM	Experimental
pKa	7.21 ± 0.15 (Predicted)	Theoretical

\*Note on Boiling Point: Like many poly-functionalized benzaldehydes, this compound is prone to sublimation and oxidative decomposition prior to reaching its atmospheric boiling point. Distillation is not recommended; purification should proceed via recrystallization or chromatography.

## Structural Identification (Isomer Differentiation)

Researchers must validate the regiochemistry using

H-NMR. The 6-bromo isomer possesses a unique substitution pattern (C1-CHO, C2-OH, C3-OMe, C6-Br).

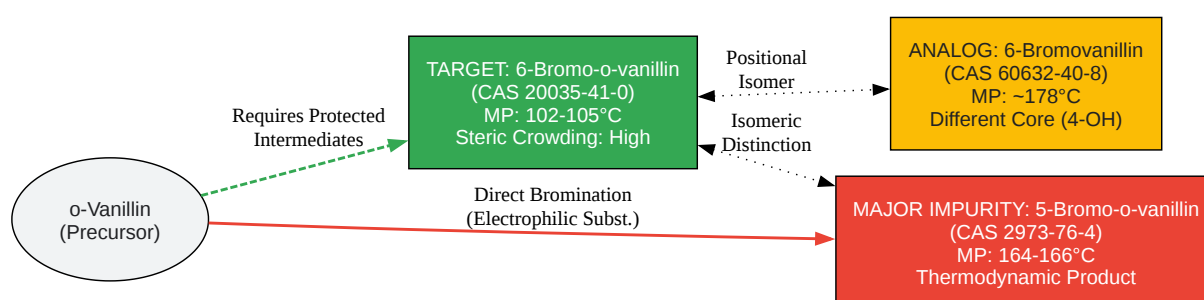
- Proton Environment: The aromatic protons at C4 and C5 are ortho to each other.
- Expected Signal: Two doublets ( Hz) in the aromatic region (approx. 7.0–7.4 ppm).[3]
- Contrast: The 5-bromo isomer (CAS 2973-76-4) has protons at C4 and C6, which are meta to each other, typically appearing as two doublets with a small coupling constant ( Hz) or singlets.

## Regioselectivity and Synthesis Logic

The synthesis of the 6-bromo isomer is non-trivial because the direct bromination of o-vanillin strongly favors the 5-position (para to the activating hydroxyl group). Accessing the 6-position requires blocking the 5-position or utilizing directed lithiation strategies.

## Regioisomer Landscape

The following diagram illustrates the structural relationship and the steric environment of the target compound compared to its common impurities.



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Figure 1: Isomer landscape highlighting the difficulty in accessing the 6-bromo regioisomer via direct electrophilic substitution.

## Experimental Protocol: Hydrolysis & Isolation

Due to the difficulty of direct synthesis, the most reliable lab-scale protocol involves the hydrolysis of a protected precursor, such as 2-acetoxy-3-methoxy-6-bromobenzaldehyde. This method ensures high purity by separating the bromination step from the final deprotection.

### Protocol: Acid-Mediated Deprotection

Objective: Isolation of 6-bromo-2-hydroxy-3-methoxybenzaldehyde from its acetoxy precursor.  
[2]

Reagents:

- Precursor: 2-Acetoxy-3-methoxy-6-bromobenzaldehyde[2]
- Solvent: Methanol (MeOH), HPLC grade
- Reagent: 6N Hydrochloric Acid (HCl)[2][4]
- Wash: Petroleum Ether[2]

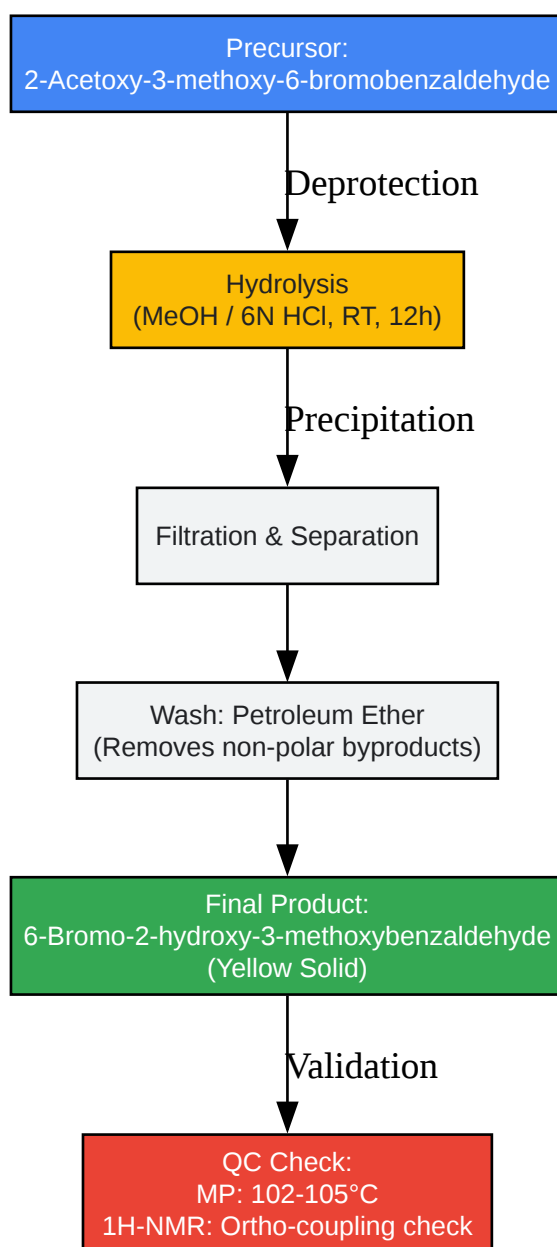
Step-by-Step Methodology:

- Dissolution: Charge a round-bottom flask with 2-acetoxy-3-methoxy-6-bromobenzaldehyde (1.0 eq). Dissolve in Methanol (approx. 3 mL per gram of precursor).
- Hydrolysis: Slowly add 6N HCl (1:1 volume ratio relative to MeOH) to the stirring solution.
  - Mechanism:[5] Acid-catalyzed hydrolysis of the ester (acetate) to restore the phenol.
- Reaction: Stir the mixture at room temperature (20–25 °C) for 12–16 hours. Monitor via TLC (SiO<sub>2</sub>, Hexane:EtOAc 3:1) for the disappearance of the acetate spot.
- Work-up:
  - The product typically precipitates as the methanol evaporates or upon cooling.

- Separate the solid via filtration (Diafiltration or Büchner funnel).
- Purification: Wash the filter cake with Petroleum Ether (volumes) to remove non-polar organic impurities.
- Drying: Dry the yellow solid under vacuum at 40 °C to constant weight.

Expected Yield: ~95–99% Target MP: 102–105 °C

## Synthesis Workflow Diagram



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Figure 2: Workflow for the final stage isolation of the target compound.

## Applications in Drug Discovery

The 6-bromo-2-hydroxy-3-methoxybenzaldehyde scaffold is not merely a building block; it possesses intrinsic biological activity and serves as a pharmacophore precursor.

- IRE1

Inhibition: The compound has been identified as an inhibitor of Inositol-Requiring Enzyme 1 alpha (IRE1

), a key sensor in the Unfolded Protein Response (UPR) pathway. This makes it relevant in oncology research targeting ER stress.

- Natural Product Synthesis: It is a verified intermediate in the total synthesis of (

)-norannuradhapurine, an isoquinoline alkaloid.

- Schiff Base Ligands: The proximity of the bromine atom to the aldehyde group (position 6 vs position 1) creates a specific steric pocket. When condensed with amines to form Schiff bases, the resulting ligands exhibit unique coordination geometries with transition metals, often utilized in catalysis.

## Safety and Handling

- Hazards: Classed as an Irritant (Xi).[4] Causes skin irritation and serious eye irritation.
- Storage: Store at Room Temperature (15–25 °C). Keep container tightly sealed in a dry, well-ventilated place.
- Air Sensitivity: While relatively stable, prolonged exposure to air may oxidize the aldehyde to the corresponding benzoic acid. Store under inert gas (Argon/Nitrogen) for long-term retention of purity.

## References

- Sigma-Aldrich.6-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Sheet. (Accessed 2026).[2][6] [Link](#)
- TCI Chemicals.Product Specification: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (B1487). [Link](#)
- ChemicalBook.Synthesis and Properties of CAS 20035-41-0. [Link](#)
- SelleckChem.6-Bromo-2-hydroxy-3-methoxybenzaldehyde: IRE1 Inhibitor Data. [Link](#)
- PrepChem.Synthesis of substituted benzaldehydes. [Link](#)

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## Sources

- [1. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE price,buy 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE - chemicalbook \[chemicalbook.com\]](#)
- [2. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 20035-41-0 \[chemicalbook.com\]](#)
- [3. cdnsciencepub.com \[cdnsciencepub.com\]](#)
- [4. 6-Bromovanillin CAS#: 60632-40-8 \[m.chemicalbook.com\]](#)
- [5. prepchem.com \[prepchem.com\]](#)
- [6. buyersguidechem.com \[buyersguidechem.com\]](#)
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